molecular formula C10H9BrO B1449151 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one CAS No. 1499640-27-5

1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one

Cat. No. B1449151
M. Wt: 225.08 g/mol
InChI Key: KBVDAYGTADMCGK-UHFFFAOYSA-N
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Description

The compound “1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one” is a complex organic molecule. It contains a bicyclo[4.2.0]octa-1,3,5-triene moiety, which is a type of polycyclic hydrocarbon with a specific three-dimensional structure .


Molecular Structure Analysis

The molecular structure of “1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one” is complex due to the presence of the bicyclo[4.2.0]octa-1,3,5-triene moiety. This structure has been determined using techniques such as 1H and 13C NMR and HRMS .

Scientific Research Applications

Receptor Agonist Properties and Pharmacological Applications

The compound TCB-2, structurally related to 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one, is noted for its affinity towards 5-HT2A receptors, a characteristic that underlines its significance in neuroscience and pharmacology. TCB-2's unique ability to stimulate specific signaling pathways without invoking the full range of psychedelic effects associated with other 5-HT2A receptor agonists offers a new avenue for studying and potentially treating CNS disorders. This receptor specificity opens up discussions on the nuanced roles such compounds can play beyond their hallucinogenic properties, highlighting their value in preclinical studies for neurological applications (Giovanni & Deurwaerdère, 2017).

Chemical Diversity and Structural Importance in Pharmaceuticals

Research into the structural components of pharmaceuticals underscores the importance of nitrogen heterocycles, with compounds like 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one serving as key examples of the diversity and utility these structures offer. An analysis of FDA-approved drugs revealed a significant prevalence of nitrogen heterocycles, highlighting their essential role in drug design and the development of new therapeutic agents. The study emphasizes the widespread use and chemical versatility of these compounds, providing insight into their structural significance and the potential for innovation in pharmaceutical research (Vitaku, Smith, & Njardarson, 2014).

Contributions to Flavor Chemistry

In flavor chemistry, the study of compounds like 1-octen-3-ol, which shares a related structural motif with 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one, reveals the intricate relationships between molecular structure and sensory perception. This research not only enhances our understanding of flavor compounds but also highlights the broader applicability of bicyclic structures in creating natural flavors for future exploitation in the food industry (Maggi, Papa, & Vittori, 2012).

Role in Heterocyclic Compound Synthesis

The synthesis of triazole derivatives, including those related to the structure of 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one, is a field of active exploration, with these compounds showing a wide range of biological activities. Recent patents highlight the ongoing interest in developing new methods for synthesizing and evaluating the potential uses of triazole derivatives, demonstrating the compound's relevance in medicinal chemistry and drug discovery processes (Ferreira et al., 2013).

Safety And Hazards

The safety and hazards associated with “1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one” are not specified in the available literature .

Future Directions

The future directions for research on “1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. For example, silicon organic compounds are widely used as intermediates in various syntheses and as target substances in industrial chemistry .

properties

IUPAC Name

1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-6-10(12)9-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVDAYGTADMCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one

CAS RN

1499640-27-5
Record name 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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